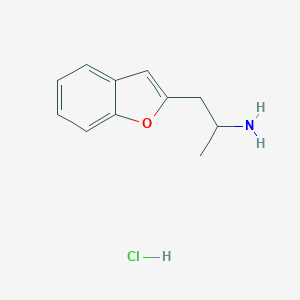

2-APB (hydrochloride)

描述

2-APB (hydrochloride) is a chemical compound with the molecular formula C11H14ClNO

准备方法

The synthesis of 2-APB (hydrochloride) typically involves the reaction of benzofuran with propan-2-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

2-APB (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Mechanism of Action

2-APB is characterized by its ability to inhibit inositol trisphosphate (IP3) receptors and transient receptor potential (TRP) channels, which are critical for calcium signaling in cells. The compound exhibits a bimodal effect on store-operated calcium entry (SOCE): at lower concentrations (≤10 µM), it enhances SOCE, while at higher concentrations (≥30 µM), it inhibits SOCE and associated calcium release-activated calcium (CRAC) currents .

The mechanism of action involves:

- Inhibition of IP3 Receptors : 2-APB blocks IP3-mediated calcium release from the endoplasmic reticulum.

- Modulation of TRP Channels : It affects various TRP channels, influencing cellular responses to external stimuli.

- Antioxidant Properties : 2-APB has been shown to act as a radical scavenger and an inhibitor of NADPH oxidase, impacting oxidative stress responses in cells .

Cell Biology

2-APB is extensively used in cell biology to study calcium signaling pathways. It has been applied in experiments involving:

- Calcium Dynamics : Investigating the role of calcium in cell proliferation, differentiation, and apoptosis.

- Neurotransmitter Release : Analyzing how calcium influences neurotransmitter release in neuronal cells.

Pharmacology

The compound's pharmacological properties have made it a focus for drug development:

- Cancer Research : Studies have shown that 2-APB can inhibit SOCE in cancer cell lines such as MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent .

- Cardiovascular Studies : Its modulation of platelet function indicates possible therapeutic applications in cardiovascular diseases by influencing blood coagulation processes .

Neuroscience

In neuroscience, 2-APB is utilized to explore:

- Neurotransmitter Systems : Its interaction with serotonin and dopamine receptors has implications for understanding mood disorders.

- Calcium Signaling in Neurons : Research indicates that 2-APB can affect synaptic plasticity through its modulation of calcium influx in neurons .

Case Study 1: Inhibition of Store-Operated Calcium Entry

A study conducted on MDA-MB-231 breast cancer cells demonstrated that 2-APB effectively inhibited SOCE in a dose-dependent manner. At concentrations above 30 µM, significant inhibition was observed, leading to reduced cell proliferation rates . This highlights the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Modulation of Platelet Function

Research indicated that 2-APB inhibits the release of procoagulant extracellular vesicles from activated platelets. This property suggests that it may serve as a novel therapeutic approach to manage thrombotic disorders by modulating platelet activity and function .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Structure | Key Differences |

|---|---|---|

| 6-Amino-2-(4-methylphenyl)thiazolo[3,2-a]benzimidazole | Not applicable | Primarily a TRP channel activator |

| Diphenylborinic acid | C12H11O2B | Hydrolysis product of 2-APB; less active |

| Thapsigargin | C27H38O10S | Potent inhibitor of sarcoplasmic reticulum Ca²⁺ ATPase |

| BTP2 (bis-(o-aminophenyl)borate) | Not applicable | Selectively inhibits SOCE without hydrolysis |

This table illustrates the unique properties of 2-APB compared to other compounds that modulate calcium signaling, emphasizing its dual role as both an inhibitor and modulator.

作用机制

The mechanism of action of 2-APB (hydrochloride) involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a neurotransmitter agonist by binding to serotonin and dopamine receptors, thereby modulating their activity. This interaction can lead to various physiological effects, including changes in mood and behavior.

相似化合物的比较

2-APB (hydrochloride) is similar to other benzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB). These compounds share a similar chemical structure and exhibit similar pharmacological effects. 2-APB (hydrochloride) is unique in its specific interactions with neurotransmitter receptors and its potential therapeutic applications.

Similar compounds include:

- 5-(2-aminopropyl)benzofuran (5-APB)

- 6-(2-aminopropyl)benzofuran (6-APB)

- 3,4-methylenedioxyamphetamine (MDA)

- 3,4-methylenedioxymethamphetamine (MDMA)

These compounds are known for their stimulant and entactogenic properties and are studied for their potential therapeutic effects.

生物活性

2-Aminoethoxydiphenylborate (2-APB) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the context of cellular signaling and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of 2-APB, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

2-APB is characterized by its unique structure, which includes an ethanolamine chain, a boron-oxygen core, and two benzene rings. This structure is pivotal for its biological activity, particularly in modulating calcium signaling pathways and exhibiting antioxidant properties.

Calcium Channel Modulation

One of the primary mechanisms by which 2-APB exerts its effects is through the inhibition of various calcium channels. It has been shown to inhibit store-operated calcium entry (SOCE) by blocking TRPC channels, which are critical for calcium influx in response to cellular stimuli. This inhibition can prevent excessive calcium accumulation that may lead to cell death under pathological conditions .

Antioxidative Effects

Recent studies have demonstrated that 2-APB possesses significant antioxidative properties. It effectively reduces hydrogen peroxide (H₂O₂)-induced oxidative stress in various cell types. For instance, in H9c2 cardiomyoblasts, 2-APB treatment resulted in decreased cell death and reduced levels of malondialdehyde (MDA), a marker of oxidative stress . The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.

In Vitro Studies

- Cell Viability : In experiments where H9c2 cells were treated with H₂O₂, co-treatment with 2-APB significantly improved cell viability at concentrations ranging from 50 to 100 µM .

- ROS Scavenging : Flow cytometric analysis indicated that 2-APB effectively inhibited intracellular H₂O₂ elevation in cells exposed to oxidative stress induced by hypoxanthine/xanthine oxidase systems .

- Neuroprotective Effects : In models of neurotoxicity induced by β-amyloid (Aβ), 2-APB was found to protect synaptic long-term potentiation (LTP) against Aβ-induced suppression, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

In Vivo Studies

In vivo studies have further elucidated the protective effects of 2-APB. For example, administration of 2-APB in animal models demonstrated reduced myocardial infarct size and improved cardiac function following ischemia-reperfusion injury . These findings underscore the compound's potential as a therapeutic agent in cardiovascular diseases.

Case Studies and Clinical Relevance

While extensive preclinical data support the biological activity of 2-APB, clinical studies are still limited. However, its ability to modulate calcium signaling and exert antioxidative effects presents promising avenues for research into conditions such as:

- Cardiovascular Diseases : By mitigating oxidative stress and calcium overload, 2-APB may offer cardioprotective benefits during ischemic events.

- Neurodegenerative Disorders : The neuroprotective properties observed in vitro suggest that 2-APB could be explored as a treatment option for Alzheimer's disease and other neurodegenerative conditions.

Summary Table of Biological Activities

属性

IUPAC Name |

1-(1-benzofuran-2-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKCXMIMFDYSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469919 | |

| Record name | AGN-PC-00DAGO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-48-3 | |

| Record name | 2-Apb hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-00DAGO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-APB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VQJ6ZW3EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。